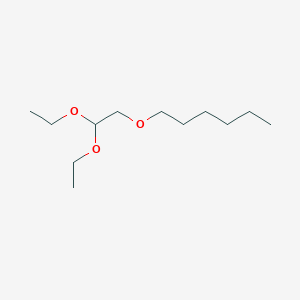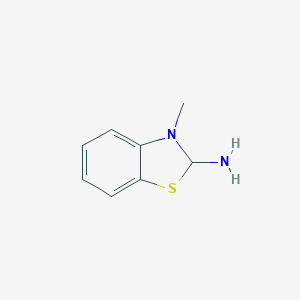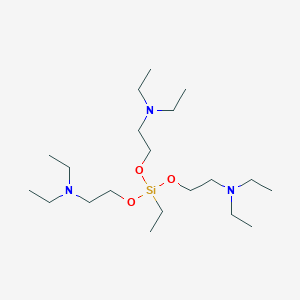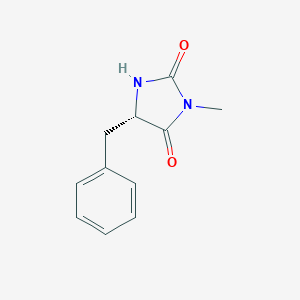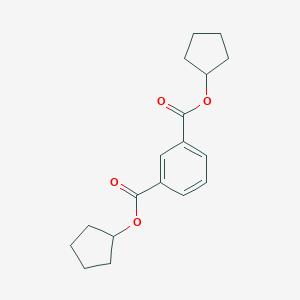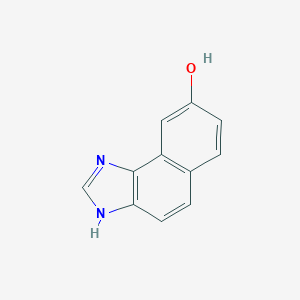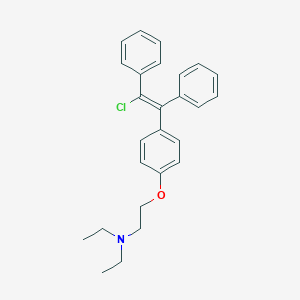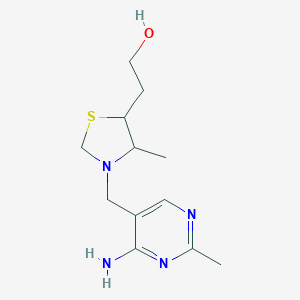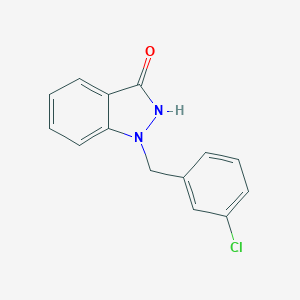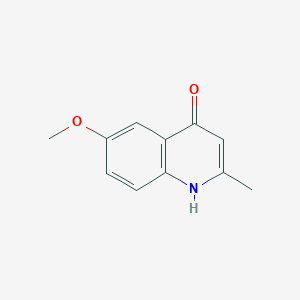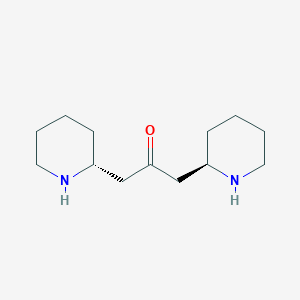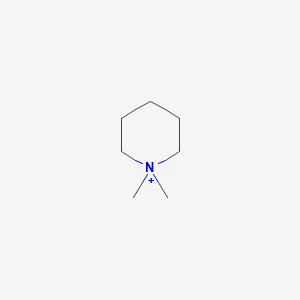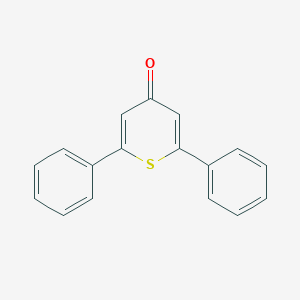
2,6-Diphenyl-4H-thiopyran-4-one
Overview
Description
2,6-Diphenyl-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C17H12OS and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity with Sulfuryl Chloride
A study demonstrated that treating 2,6-Diphenyl-4H-thiopyran-4-one with sulfuryl chloride results in different compounds, such as dihydrothiopyranone and chlorodihydrothiopyranone, indicating its potential in synthesizing various chemical structures (Allan, Reynolds, & Chen, 1977).
Formation of 4-Seleno-4H-thiopyrans
Another study explored the transformation of 4H-thiopyrans to 4-seleno-4H-thiopyrans, highlighting its role in synthesizing new heterocyclic compounds (Reid, 1971).
Photoisomerization Studies
Investigations into the photoisomerization of this compound derivatives have been conducted, revealing insights into the kinetic processes and potential applications in photochemistry (Taghizadeh & Pirelahi, 2001).
Photoreaction Research
Studies have explored the photoreactions of this compound, providing valuable information for its applications in photochemical synthesis (Sugiyama, Sato, & Kashima, 1970).
Formation of Fused Heterocyclic Systems
Research has shown that this compound can react with various compounds to form different fused heterocyclic systems, indicating its versatility in heterocyclic chemistry (El-Ghanam, 2006).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed, contributing to the understanding of its molecular configuration (Rahmani, Pirelahi, & Ng, 2009).
Conformational Analysis
Studies have been conducted to analyze the conformation of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives, providing insights into their structural properties (Jafarpour & Pirelahi, 2006).
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes photoreaction in the presence of oxygen, resulting in the formation of benzoic acid and a benzoylacetic acid ester . This suggests that the compound may interact with its targets through a photochemical mechanism.
Result of Action
The formation of benzoic acid and a benzoylacetic acid ester during photoreaction suggests potential changes at the molecular level .
Action Environment
The action of 2,6-Diphenyl-4H-thiopyran-4-one is influenced by environmental factors such as the presence of oxygen and light. The compound undergoes photoreaction in the presence of oxygen, suggesting that its action, efficacy, and stability may be affected by these environmental conditions .
Properties
IUPAC Name |
2,6-diphenylthiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145562 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-96-5 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC139252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?
A3: Studies have explored the photoreactions of this compound and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.
Q2: Are there improved synthetic routes available for this compound?
A4: Yes, researchers have focused on optimizing the synthesis of this compound. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.
Q3: Are there any studies investigating the derivatives of this compound?
A5: Research explored the chemistry of this compound 1,1-dioxide, a derivative of this compound. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around this compound to identify potentially useful derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


